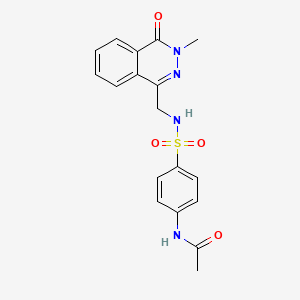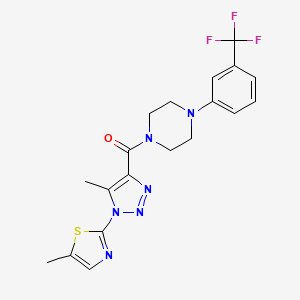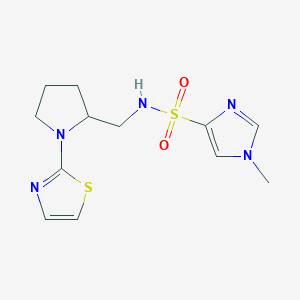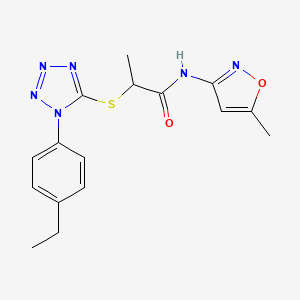![molecular formula C16H15NO4S2 B2617677 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide CAS No. 2380043-59-2](/img/structure/B2617677.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology.
Wirkmechanismus
The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide involves the inhibition of target enzymes by binding to their active sites. The compound is structurally similar to the natural substrates of these enzymes, allowing it to interact with them in a specific manner. The binding of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide to the enzymes leads to their inactivation, thereby disrupting the physiological processes they are involved in.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide depend on the specific enzyme it inhibits. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which are involved in the regulation of pH in the body. Inhibition of histone deacetylases can lead to changes in gene expression, which can have implications in various diseases such as cancer. Inhibition of protein kinases can lead to the disruption of signaling pathways, which can affect cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. However, one of the limitations of using this compound is its potential off-target effects, which can lead to unintended consequences. Careful control experiments and the use of appropriate controls are necessary to ensure the specificity of the compound's effects.
Zukünftige Richtungen
There are several future directions for the study of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide. One direction is the development of more potent and selective inhibitors of target enzymes. This can be achieved through the modification of the compound's structure or the use of computational methods to design more specific inhibitors. Another direction is the study of the compound's effects in vivo, which can provide insights into its potential therapeutic applications. Finally, the identification of new target enzymes for the compound can lead to the discovery of new biological pathways and potential drug targets.
Synthesemethoden
The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-(furan-2-yl)thiophen-2-ylmethylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is obtained in good yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent inhibitory activity against a range of enzymes such as carbonic anhydrases, histone deacetylases, and protein kinases. These enzymes are involved in various physiological and pathological processes, making them attractive targets for drug development.
Eigenschaften
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c1-20-15-5-2-3-7-16(15)23(18,19)17-10-13-9-12(11-22-13)14-6-4-8-21-14/h2-9,11,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIHDAYRUJNJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2617597.png)


![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2617601.png)
![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2617602.png)
![N-(sec-butyl)-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617604.png)
![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone](/img/structure/B2617607.png)


![Ethyl 2-[2-(4-methoxybenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2617614.png)

